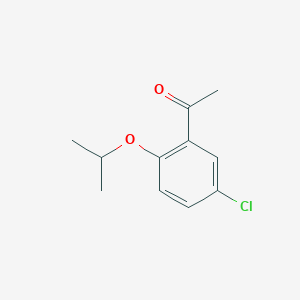
6-Methyl-3-hepten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is commonly used in the flavor and fragrance industry. This compound is also known for its role as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-3-hepten-2-one can be synthesized through several methods. One common method involves the cross aldol condensation of acetone and isovaleraldehyde in the presence of an aqueous alkali containing an alkaline substance . Another method involves the reaction of cyclopentanone and acetone through a ketone thermal condensation reaction .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting isobutene, formaldehyde, and acetone at 250°C and 30 MPa . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and other oxidizing agents.
Reduction: Hydrogenation using catalysts such as nickel or palladium can be employed.
Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.
Major Products Formed
Oxidation: Products include various oxidized derivatives.
Reduction: Products include alcohols and other reduced compounds.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-hepten-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Methyl-3-hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in plants, it promotes programmed cell death during superficial scald development by interacting with genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These interactions lead to various cellular alterations, including plasmolysis, cell shrinkage, and DNA fragmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with similar structure and properties.
2-Methyl-2-hepten-6-one: A derivative with similar chemical behavior.
Prenylacetone: Known for its use in the fragrance industry.
Uniqueness
6-Methyl-3-hepten-2-one is unique due to its specific applications in both the flavor and fragrance industry and its role in scientific research related to plant biology and programmed cell death .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3 |
InChI-Schlüssel |
RSNMTAYSENLHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=CC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

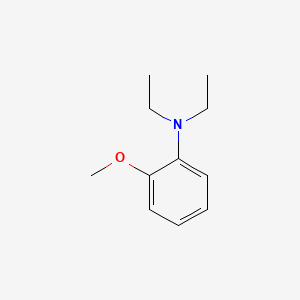


![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)

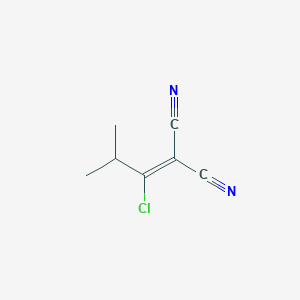
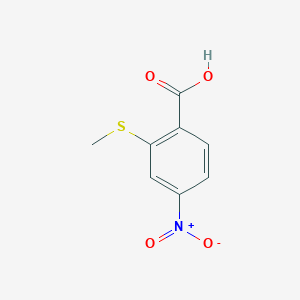


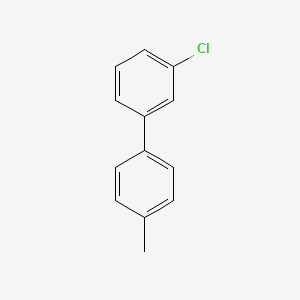
![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
